molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

Cat. No. B2583218
CAS RN: 40639-93-8
M. Wt: 179.223
InChI Key: DCHGWXCDPHNOHH-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is a synthetic compound that belongs to the family of benzimidazole derivatives. It is a part of a broader class of compounds known as 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles . These compounds have been synthesized to evaluate their biological activities as tubulin inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of three simple molecules (a diene, a dienophile, and an enophile) in a two-step process to give 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles with high yields . The synthesis process has high atom economy and diastereocontrol of up to 5 new stereocenters .


Molecular Structure Analysis

The molecular formula of “N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide” is C9H13N3O. The compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring in this compound is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antibacterial Activity

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide derivatives have been synthesized and tested for their antibacterial activity. Kumaraswamy Gullapelli et al. (2014) and K. Ramalingam et al. (2019) reported the synthesis of such derivatives and found significant antibacterial properties against various bacterial strains (Gullapelli, Thupurani, & Brahmeshwari, 2014), (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Acidity Constants and Chemical Properties

M. Duran and M. Canbaz (2013) focused on determining the acidity constants (pKa values) of newly synthesized derivatives of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide, contributing to the understanding of their chemical properties (Duran & Canbaz, 2013).

Antioxidant Properties

The derivatives have also been evaluated for their potential as antioxidants. J. Basta et al. (2017) explored some derivatives as antioxidants for base stock, analyzing their structural properties and efficiency (Basta et al., 2017).

Anticancer Activity

Research has also been conducted on the anticancer properties of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide derivatives. Z. M. Nofal et al. (2014) synthesized various derivatives and studied their cytotoxic activity against cancerous cell lines, showing promising results (Nofal et al., 2014).

Anthelmintic Activity

These compounds have also been investigated for their anthelmintic (anti-parasitic) activity. P. S. Kumar and J. Sahoo (2014) reported the synthesis of certain derivatives and their efficacy against Pheretima posthuma, a type of worm, suggesting potential use in treating parasitic infections (Kumar & Sahoo, 2014).

Solid State Properties and Polymorphism

S. B. Honorato et al. (2014) explored the solid state properties of benznidazole, a closely related compound, revealing its polymorphic nature and providing insights into its crystalline forms (Honorato et al., 2014).

properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHGWXCDPHNOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(N1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

Synthesis routes and methods I

Procedure details

N-Acetylguanidine (1.516 g, 15 mmol, 3 equivalents, commercially available from Aldrich) was added to 2-chlorocyclohexanone (5 mmol, 1 equiv) in acetonitrile (30 ml). The reaction mixture was heated to reflux for 12 hours under argon. Upon cooling, it was evaporated to dryness and the residue washed with water, filtered and air-dried to give 0.13 g of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide. 1H-NMR (400 MHz, DMSO-d6) 13.4 (bs, 1H), 10.31 (bs, 1H), 2.55 (m, 2H), 2.49 (m, 2H). 2.02 (s, 3H), 1.67 (m, 2H), 1.62 (m, 2H).
Quantity
0 (± 1) mol
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5 mmol
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5 g (38 mmol) of 2-chloro-cyclohexanone in MeCN (150 mL) was added 7 g (69 mmol) of N-acetyl-guanidine. The mixture was refluxed for 24 h. After removal of all the solvent, the residue was stirred with sat. aq. Na2CO3 (50 mL) for 5 min, filtered, and the solid was dried to provide 1 g (14%) of N-(4,5,6,7-tetrahydro-1H-benzoimidazol-2-yl)-acetamide. LCMS: 180 (M+1)+. 1H NMR (DMSO-d6, 400 MHz): δ 2.38 (m, 4H), 2.00 (s, 3H), 1.65 (m, 4H) ppm.
Quantity
5 g
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reactant
Reaction Step One
Quantity
7 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 178 pubs.acs.org

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